molecular formula C4H5ClO2 B2590192 Cyclopropyl chloroformate CAS No. 52107-21-8

Cyclopropyl chloroformate

Cat. No.: B2590192
CAS No.: 52107-21-8
M. Wt: 120.53
InChI Key: JPMJNRPHIMXRAP-UHFFFAOYSA-N
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Description

Cyclopropyl chloroformate is an organic compound with the molecular formula C₄H₅ClO₂. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is a colorless, volatile liquid that is used as a reagent in organic synthesis. It is known for its reactivity, particularly in the formation of carbamates and carbonates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl chloroformate can be synthesized through the reaction of cyclopropanol with phosgene. The reaction typically takes place in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The general reaction is as follows: [ \text{Cyclopropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of phosgene, a highly toxic gas, necessitates stringent safety measures.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl chloroformate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: Reacts with amines to form carbamates.

    Alcoholysis: Reacts with alcohols to form carbonates.

    Hydrolysis: Reacts with water to form cyclopropanol, carbon dioxide, and hydrogen chloride.

Common Reagents and Conditions:

    Amines: For carbamate formation, reactions are typically carried out at room temperature in the presence of a base.

    Alcohols: For carbonate formation, reactions are conducted under similar conditions as with amines.

    Water: Hydrolysis occurs readily in the presence of moisture.

Major Products:

    Carbamates: Formed from reactions with amines.

    Carbonates: Formed from reactions with alcohols.

    Cyclopropanol: Formed from hydrolysis.

Scientific Research Applications

Cyclopropyl chloroformate is used in various scientific research applications, including:

    Chemistry: As a reagent for the synthesis of carbamates and carbonates.

    Biology: In the modification of biomolecules for analytical purposes.

    Medicine: In the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Cyclopropyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and isopropyl chloroformate. While all these compounds share similar reactivity, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the reactivity and selectivity of this compound in various chemical reactions.

Comparison with Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Isopropyl chloroformate
  • Benzyl chloroformate
  • Phenyl chloroformate

Cyclopropyl chloroformate’s distinct cyclopropyl group makes it a valuable reagent in organic synthesis, offering unique reactivity compared to its counterparts.

Properties

IUPAC Name

cyclopropyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2/c5-4(6)7-3-1-2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMJNRPHIMXRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-21-8
Record name cyclopropyl chloroformate
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